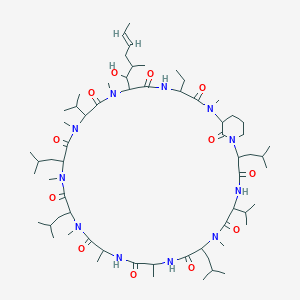
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide, also known as A-317491, is a potent and selective antagonist of the purinergic P2X3 receptor. This receptor is found in sensory neurons and is involved in pain transmission. A-317491 has been extensively studied for its potential use in the treatment of chronic pain conditions.
Mécanisme D'action
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide acts as a selective antagonist of the purinergic P2X3 receptor. This receptor is involved in pain transmission and is found in sensory neurons. By blocking this receptor, 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide reduces the transmission of pain signals, leading to a reduction in pain.
Effets Biochimiques Et Physiologiques
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters involved in pain transmission, such as substance P and calcitonin gene-related peptide. It has also been shown to reduce the excitability of sensory neurons, leading to a reduction in pain.
Avantages Et Limitations Des Expériences En Laboratoire
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has several advantages for use in lab experiments. It is a potent and selective antagonist of the P2X3 receptor, making it a useful tool for studying the role of this receptor in pain transmission. However, it is important to note that 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its usefulness in some experiments.
Orientations Futures
There are several future directions for research on 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide. One area of interest is the development of new pain medications based on the structure of 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide. Another area of interest is the study of the role of the P2X3 receptor in other conditions, such as migraine and itch. Finally, there is interest in developing more potent and selective antagonists of the P2X3 receptor, which could lead to the development of even more effective pain medications.
Méthodes De Synthèse
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloropyrazine with isopropylamine to form 2-isopropylamino-pyrazine. This intermediate is then reacted with phenylacetyl chloride to form 2-isopropylamino-6-phenylacetyl-pyrazine. The final step involves the reaction of this intermediate with ammonium acetate in the presence of hydrogen peroxide to form 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide.
Applications De Recherche Scientifique
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has been extensively studied for its potential use in the treatment of chronic pain conditions. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has also been shown to have a long duration of action, making it a promising candidate for the development of new pain medications.
Propriétés
Numéro CAS |
113424-69-4 |
|---|---|
Nom du produit |
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide |
Formule moléculaire |
C14H16N4O2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
4-hydroxy-3-imino-6-phenyl-N-propan-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c1-9(2)16-14(19)12-13(15)18(20)8-11(17-12)10-6-4-3-5-7-10/h3-9,15,20H,1-2H3,(H,16,19) |
Clé InChI |
ZBQNIMXSRDLLPH-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=NC(=CN(C1=N)O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)NC(=O)C1=NC(=CN(C1=N)O)C2=CC=CC=C2 |
Synonymes |
Pyrazinecarboxamide, 3-amino-N-(1-methylethyl)-6-phenyl-, 4-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)
